molecular formula C21H17ClN2O2 B15085926 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15085926
M. Wt: 364.8 g/mol
InChI Key: AOFHPDFXIWYHBF-OEAKJJBVSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide is an organic compound with the molecular formula C21H17ClN2O2 It is a member of the hydrazone class of compounds, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with benzohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological membranes sets it apart from other similar compounds .

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-6-17(7-11-19)15-26-20-12-8-16(9-13-20)14-23-24-21(25)18-4-2-1-3-5-18/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

AOFHPDFXIWYHBF-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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